molecular formula C10H16O4 B2926032 Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate CAS No. 1515561-54-2

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate

Cat. No.: B2926032
CAS No.: 1515561-54-2
M. Wt: 200.234
InChI Key: MUIQLIMCXGWMRC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a hydroxyl group at the 3-position, a 2-methylpropanoyl (isobutyryl) substituent at the 1-position, and a methyl ester group.

Properties

IUPAC Name

methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQLIMCXGWMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclic ester featuring a cyclobutane ring, a hydroxyl group, and a 2-methylpropanoyl substituent. Its molecular formula is C10H16O4C_{10}H_{16}O_4, and it contains both carboxylic acid and alcohol functional groups. The compound has CAS Number 1515561-54-2.

Scientific Research Applications

This compound is used in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol. The bioconversion process uses whole cells of Gluconobacter oxydans grown on glycerol-based culture medium as the catalyst for oxidative biotransformation. The product of the bio-oxidation, 3-hydroxy-2-methylpropionic acid, was converted using titanium dioxide at 210 °C to give methacrylic acid with a yield of over 85%.

This compound has several potential applications:

  • As a reagent in organic synthesis
  • As an intermediate in the production of pharmaceuticals
  • As a building block in the synthesis of complex molecules

Studies focusing on interactions with biological macromolecules are critical to understanding potential pharmacological effects, typically centering on:

  • Binding affinities
  • Metabolic pathways
  • Toxicological profiles

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructure CharacteristicsUnique Features
Methyl 3-hydroxycyclopentanecarboxylateContains a cyclopentane ringLacks a substituent at the cyclobutane position
Methyl 4-(benzeneseleninyl)butanoateFeatures a longer carbon chainIncorporates selenium into its structure
Methyl 3-hydroxybutanoateSimilar hydroxyl and carboxylic acid groupsSimpler structure without cyclic components

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate 3-OH, 1-(2-methylpropanoyl), methyl ester C10H16O4 200.23 Hypothesized use in drug intermediates
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 3-(hydroxymethyl), methyl ester C7H12O3 144.17 Research chemical; solubility studies
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 3-OH, 3-CF3, methyl ester C7H9F3O3 198.14 Enhanced electrophilicity due to CF3
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1-(methylamino), methyl ester C7H12ClNO2 177.63 Pharmaceutical intermediate
Methyl cyclobutanecarboxylate Unsubstituted cyclobutane + methyl ester C6H10O2 114.14 Reference compound for physical data
Key Observations:
  • Hydroxyl Group Influence : The 3-hydroxy group in the target compound and enhances polarity, impacting solubility. However, in , hydrogen bonding is likely reduced due to the electron-withdrawing CF3 group.

Challenges and Opportunities

  • Synthetic Complexity : Introducing multiple substituents on a strained cyclobutane ring requires precise control to avoid ring opening or side reactions .

Biological Activity

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate, with CAS number 1515561-54-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O4C_{10}H_{16}O_{4} with a molecular weight of 200.23 g/mol. The compound features a cyclobutane ring, which is significant in its biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antimicrobial Activity: There are indications of effectiveness against certain bacterial strains, although specific data is limited.

1. Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a significant reduction in DPPH radical activity, with an IC50 value comparable to known antioxidants like Trolox. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage in cells.

2. Anti-inflammatory Effects

In a controlled experiment involving cell cultures treated with inflammatory agents, this compound demonstrated a marked decrease in the secretion of TNF-alpha and IL-6 cytokines. This finding supports its potential use in therapeutic applications targeting inflammatory diseases.

3. Antimicrobial Studies

Recent investigations into the antimicrobial properties of the compound revealed activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those typically used for conventional antibiotics.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantSignificant DPPH scavenging
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against S. aureus

Table 2: Comparison with Other Compounds

Compound NameIC50 (µM) DPPH ScavengingMIC (µg/mL) against S. aureus
This compound1532
Trolox10-
Ampicillin-16

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